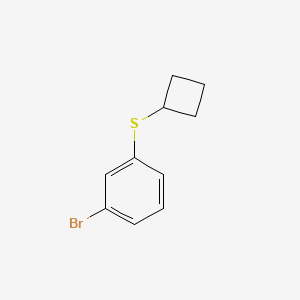

1-Bromo-3-cyclobutylthiobenzene

Description

1-Bromo-3-cyclobutylthiobenzene (CAS: 1199773-05-1) is a brominated aromatic compound featuring a cyclobutylthio (-S-cyclobutyl) substituent at the meta position relative to the bromine atom. Its molecular formula is C₁₀H₁₁BrS, with a molecular weight of 243.16 g/mol. This compound is structurally characterized by the sulfur atom bridging the benzene ring and a strained cyclobutyl group, which introduces unique steric and electronic properties. The cyclobutylthio group’s electron-rich sulfur may enhance reactivity in nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

1-bromo-3-cyclobutylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCYNLBUEQSIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)SC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682090 | |

| Record name | 1-Bromo-3-(cyclobutylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-05-1 | |

| Record name | 1-Bromo-3-(cyclobutylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(cyclobutylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylthiobenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclobutylthiobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclobutylthiobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The cyclobutylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.

Reduction Products: The major product of reduction is the corresponding hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-3-cyclobutylthiobenzene has several applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It is utilized in the preparation of advanced materials with specific properties.

Chemical Biology: The compound is employed in studies involving the modification of biological molecules and pathways .

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclobutylthiobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophiles. This interaction can lead to various downstream effects depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

- 1-Bromo-3-cyclopropylbenzene (C₉H₉Br): Features a smaller cyclopropyl group instead of cyclobutylthio. Molecular weight: 185.07 g/mol.

- 1-Bromo-3-isopropylbenzene (C₉H₁₁Br): The isopropyl group is less sterically hindered than cyclobutylthio, favoring easier accessibility in reactions. Molecular weight: 199.09 g/mol.

Halogenated and Heteroatom-Containing Derivatives

- 1-Bromo-3-chloro-2,4,5,6-tetramethyl-benzene (C₁₀H₁₂BrCl): Incorporates chlorine and methyl groups, increasing steric bulk and altering electronic effects. Chlorine’s electronegativity may direct reactivity differently compared to sulfur.

- 1-Bromo-3-(trifluoromethoxy)benzene (BrC₆H₄OCF₃): The trifluoromethoxy group is strongly electron-withdrawing, contrasting with the electron-rich cyclobutylthio group. This significantly impacts reaction kinetics and regioselectivity.

Sulfur-Containing Analogues

- 1-Bromo-3-chloro-4-(methylthio)benzene (CAS: 101084-82-6, C₇H₆BrClS): Shares a methylthio group but lacks the cyclobutyl ring. The smaller thioether substituent may reduce steric hindrance compared to the cyclobutylthio variant.

Physical and Chemical Properties

| Property | This compound | 1-Bromo-3-cyclopropylbenzene | 1-Bromo-3-(trifluoromethoxy)benzene |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₁BrS | C₉H₉Br | C₇H₄BrF₃O |

| Molecular Weight (g/mol) | 243.16 | 185.07 | 241.01 |

| Key Substituent | Cyclobutylthio | Cyclopropyl | Trifluoromethoxy |

| Electronic Effect | Electron-donating (via sulfur) | Mildly electron-donating | Strongly electron-withdrawing |

| Steric Hindrance | High (strained cyclobutyl) | Moderate | Low |

Biological Activity

1-Bromo-3-cyclobutylthiobenzene is an organobromine compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its properties.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrS |

| Molecular Weight | 243.16 g/mol |

| Density | 1.35 g/cm³ |

| Boiling Point | 238 °C |

| Melting Point | Not available |

| Solubility | Insoluble in water |

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : It has shown potential against certain bacterial strains, indicating possible applications in antibiotic development.

- Anticancer Properties : Research indicates that it may inhibit cell proliferation in specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of metabolic enzymes, which could be relevant in drug metabolism and detoxification pathways.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

Anticancer Research :

- In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and significantly reduce cell viability at concentrations above 10 µM.

-

Enzyme Inhibition :

- A biochemical assay demonstrated that this compound inhibited the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug interactions and pharmacokinetics.

Research Findings

Recent findings highlight the diverse biological activities associated with this compound:

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Mechanistic Insights : Studies indicate that the compound may modulate signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.